molecular formula C18H17Br2FN2O2 B297071 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Katalognummer B297071
Molekulargewicht: 472.1 g/mol
InChI-Schlüssel: XBIRPKGMXGPYKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone, also known as FCE 26743, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Wirkmechanismus

2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 acts as an SSRI by inhibiting the reuptake of serotonin into presynaptic neurons, which increases the levels of serotonin in the synaptic cleft and enhances its activity at postsynaptic receptors. 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 also acts as a 5-HT1A receptor partial agonist, which means that it can activate the receptor to a lesser extent than a full agonist, resulting in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 has been shown to have anxiolytic and antidepressant effects in animal models and human clinical trials. It has also been shown to increase the levels of serotonin in the brain and enhance the activity of the 5-HT1A receptor, which are believed to be the mechanisms underlying its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for studying the role of serotonin and the 5-HT1A receptor in anxiety and depression. However, one limitation of using 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743. One direction is to investigate its potential for the treatment of other psychiatric disorders, such as obsessive-compulsive disorder and post-traumatic stress disorder. Another direction is to explore its potential as a therapeutic agent for other conditions, such as chronic pain and irritable bowel syndrome. Finally, further research is needed to better understand the mechanism of action of 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 and its potential for off-target effects.

Synthesemethoden

The synthesis of 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 involves several steps, starting with the reaction of 2,4-dibromophenol with 1,2-dibromoethane to form 2-(2,4-dibromophenoxy)ethanol. This intermediate is then reacted with 4-fluorophenylpiperazine to form 2-(2,4-dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanol. Finally, this intermediate is converted to 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 through the reaction with acetic anhydride and pyridine.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 has been studied extensively for its potential applications in drug development, particularly in the treatment of anxiety and depression. Studies have shown that 2-(2,4-Dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 26743 acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which means that it can increase the levels of serotonin in the brain and enhance the activity of the 5-HT1A receptor, resulting in anxiolytic and antidepressant effects.

Eigenschaften

Molekularformel

C18H17Br2FN2O2

Molekulargewicht

472.1 g/mol

IUPAC-Name

2-(2,4-dibromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H17Br2FN2O2/c19-13-1-6-17(16(20)11-13)25-12-18(24)23-9-7-22(8-10-23)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2

InChI-Schlüssel

XBIRPKGMXGPYKH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)Br)Br

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.